Tirabrutinib - 1351636-18-4

Tirabrutinib

Catalog Number: EVT-285730
CAS Number: 1351636-18-4
Molecular Formula: C25H22N6O3
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tirabrutinib, also known as ONO/GS-4059, is a second-generation, highly selective, and irreversible Bruton’s tyrosine kinase (BTK) inhibitor. [, , ] It is classified as a small molecule inhibitor and is primarily investigated for its potential in treating various B-cell malignancies and autoimmune disorders. [, , , , ] Tirabrutinib is designed to target BTK, a key regulator of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in B-cell development, activation, and survival. [, , ]

Mechanism of Action

Tirabrutinib exerts its effects by irreversibly and covalently binding to the cysteine 481 residue in the ATP-binding pocket of BTK. [, , ] This binding inhibits BTK activity, effectively disrupting the downstream signaling pathways initiated by BCR activation. [, , ] By targeting BTK, tirabrutinib suppresses B-cell proliferation, survival, and differentiation, ultimately contributing to its anti-tumor and immunomodulatory effects. [, , ]

Applications
  • B-cell Malignancies: Tirabrutinib has demonstrated promising efficacy in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), Waldenström macroglobulinemia (WM), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). [, , , , , , , ] It has been evaluated as monotherapy and in combination with other targeted therapies, such as the PI3Kδ inhibitor idelalisib and the SYK inhibitor entospletinib. [, , , ]
  • Primary Central Nervous System Lymphoma (PCNSL): Tirabrutinib has also been investigated for its efficacy in treating relapsed or refractory PCNSL. [, , , ] It is the first BTK inhibitor approved for this indication in Japan. [, ]
  • Autoimmune Disorders: Tirabrutinib's ability to modulate B-cell activity has sparked research interest in its potential for treating autoimmune disorders like systemic lupus erythematosus (SLE), pemphigus, and Sjögren's syndrome. [, , , ] Preclinical studies in mouse models of SLE have shown promising results.
Future Directions
  • Identification of Predictive Biomarkers: Identifying biomarkers that can predict treatment response or resistance to tirabrutinib is crucial for optimizing patient selection and improving treatment outcomes. [, ]
  • Combination Therapies: Investigating the efficacy of tirabrutinib in combination with other targeted therapies or immunotherapies to enhance its anti-tumor or immunomodulatory effects. [, , ]
  • Overcoming BTK Inhibitor Resistance: Developing strategies to overcome acquired resistance to BTK inhibitors, including tirabrutinib, is essential for long-term disease control.
  • Expanding Therapeutic Applications: Further exploring the potential of tirabrutinib in other B-cell malignancies, autoimmune disorders, and inflammatory conditions. [, , , , ]

Properties

CAS Number

1351636-18-4

Product Name

Tirabrutinib

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one

Molecular Formula

C25H22N6O3

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1

InChI Key

SEJLPXCPMNSRAM-GOSISDBHSA-N

SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Solubility

Soluble in DMSO

Synonyms

ONO-4059; ONO4059; ONO 4059; ONO-4059; GS 4059; GS-4059; GS4059; ONO-WG-307; Tirabrutinib

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.